tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Overview
Description
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound with the molecular formula C12H14F3NO2. It is also known by other names such as 3-(N-BOC-Amino)benzotrifluoride, N-Boc-3-(trifluoromethyl)aniline, and Tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules .
Preparation Methods
The synthesis of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under acidic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is widely used in scientific research due to its unique properties:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Catalysis: It is employed as a ligand or catalyst in various organic reactions, facilitating the formation of complex molecules with high precision.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, resulting in potent biological effects .
Comparison with Similar Compounds
Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate can be compared with other similar compounds such as:
Tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: This compound has a chlorine atom in place of a hydrogen atom, which can alter its reactivity and biological activity.
Tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate: The presence of a fluoro group and an allylamino moiety introduces additional functional groups that can participate in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZDOLFXQKWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446927 | |
Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109134-07-8 | |
Record name | tert-Butyl [3-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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